![molecular formula C10H23N3O B2670895 2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol CAS No. 252006-26-1](/img/structure/B2670895.png)
2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol
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Overview
Description
2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol is a chemical compound with the molecular formula C10H23N3O and a molecular weight of 201.31 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in the ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of piperazine with 4-aminobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: It is employed in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol can be compared with other similar compounds, such as:
2-(Piperazin-1-yl)ethan-1-ol: This compound has a similar structure but lacks the aminobutyl group, resulting in different chemical and biological properties.
N-(2-Hydroxyethyl)piperazine: Another related compound, which is used in similar applications but has distinct reactivity due to the presence of the hydroxyethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity compared to its analogs .
Biological Activity
2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol, also known by its IUPAC name, exhibits a complex structure with significant potential in biological applications. Its molecular formula is C10H23N3O and it has a molecular weight of 201.31 g/mol. The compound is characterized by the presence of a piperazine ring, which is a common motif in pharmacologically active compounds.
Property | Value |
---|---|
Chemical Formula | C10H23N3O |
Molecular Weight | 201.31 g/mol |
IUPAC Name | 2-[4-(4-Aminobutyl)piperazin-1-yl]ethanol |
Appearance | Powder |
Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine moiety allows for significant structural versatility, enabling the compound to modulate biochemical pathways effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzyme activities by binding to their active sites.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
Pharmacological Studies
Research indicates that compounds similar to this compound have shown promising results in various pharmacological contexts:
Case Studies
Several studies have evaluated the biological activity of piperazine derivatives:
- Antitumor Activity Evaluation : A study synthesized several piperazine derivatives and tested their antitumor efficacy against various cancer cell lines. Results showed that some compounds exhibited significant cytotoxicity, indicating potential therapeutic applications .
- Antimicrobial Screening : In vitro studies assessed the antibacterial activity of piperazine derivatives against Gram-negative and Gram-positive bacteria. While some showed activity, others were inactive, highlighting the need for further optimization .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound suggests that modifications to the piperazine ring or the alkyl substituents can significantly alter its biological activity. For instance:
- Substituent Variation : Altering the length or branching of the aminoalkyl side chain can impact binding affinity and selectivity for biological targets.
Comparative Analysis
A comparative analysis with similar compounds reveals that this compound possesses unique properties due to its specific functional groups:
Compound | Antitumor Activity | Antimicrobial Activity |
---|---|---|
This compound | Potentially active | Limited data available |
Piperazine derivative A | Significant | Active against Gram+ |
Piperazine derivative B | Moderate | Inactive |
Properties
IUPAC Name |
2-[4-(4-aminobutyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O/c11-3-1-2-4-12-5-7-13(8-6-12)9-10-14/h14H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKFFSGMQJSJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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